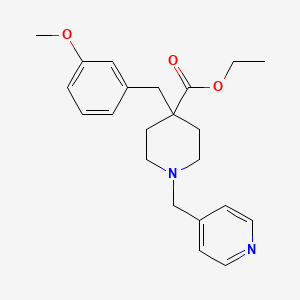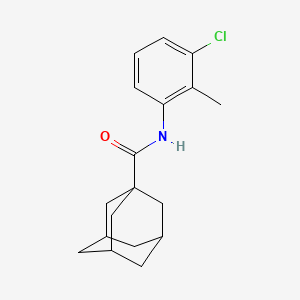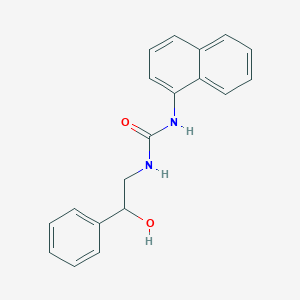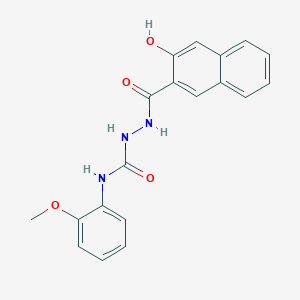![molecular formula C18H15ClN2S B5248816 4-(2-CHLOROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE](/img/structure/B5248816.png)
4-(2-CHLOROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorophenyl)-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Wirkmechanismus
Target of Action
Quinazoline derivatives, such as 4-(2-chlorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione, have been found to exhibit a broad range of medicinal activities . The primary targets of these compounds are often enzymes or receptors involved in critical biological processes. For instance, some quinazoline derivatives have shown inhibition activity against phytopathogenic bacteria . .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of 4-(2-chlorophenyl)-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione typically involves the reaction of anthranilonitrile with isothiocyanate. This reaction can be carried out under various conditions, including the use of green solvents to promote the reaction . Industrial production methods often involve the use of metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis to optimize yield and efficiency .
Analyse Chemischer Reaktionen
4-(2-Chlorophenyl)-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, leading to the formation of various substituted quinazoline derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It has shown antimicrobial and anticancer activities, making it a candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
4-(2-Chlorophenyl)-1H,2H,3H,4H,5H,6H-benzo[h]quinazoline-2-thione is unique among quinazoline derivatives due to its specific substitution pattern and thione group. Similar compounds include:
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Exhibits antimicrobial activity.
4-Methyl-2-phenylquinazoline: Used in the synthesis of imidazo[1,5-c]quinazoline derivatives.
3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Known for its potent antimicrobial activity against Staphylococcus aureus.
These compounds share similar core structures but differ in their substitution patterns and functional groups, leading to variations in their biological activities and applications.
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2S/c19-15-8-4-3-7-13(15)17-14-10-9-11-5-1-2-6-12(11)16(14)20-18(22)21-17/h1-8,17H,9-10H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCVCJCVUYUFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC(=S)NC2C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-diethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]aniline](/img/structure/B5248739.png)
![N-[(5-methyl-2-thienyl)methyl]nicotinamide 1-oxide](/img/structure/B5248745.png)
![5-[5-(3-chloro-4-nitrophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5248748.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5248760.png)
![3-(METHYLSULFANYL)-6-(5-NITRO-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B5248767.png)


![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5248791.png)
![1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-one](/img/structure/B5248799.png)
![1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5248805.png)
![N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide](/img/structure/B5248809.png)


![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5248842.png)
